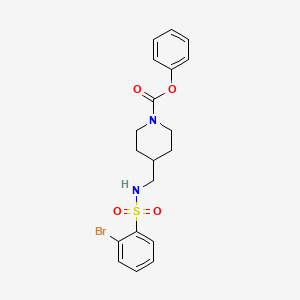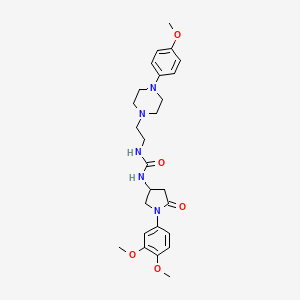![molecular formula C22H25N5O4S2 B2512515 1-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-6-(チオフェン-2-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボニル)ピペリジン-4-カルボキサミド CAS No. 1021119-72-1](/img/structure/B2512515.png)
1-(1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-3-メチル-6-(チオフェン-2-イル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボニル)ピペリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is part of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . These compounds are known to be G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Synthesis Analysis
The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Chemical Reactions Analysis
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as GIRK1/2 activators . This suggests that it has a high reactivity and potential for use in biological applications.科学的研究の応用
GIRKチャネル活性化剤
この化合物は、Gタンパク質共役型内向き整流性カリウム(GIRK)チャネル活性化剤として同定されています 。GIRKチャネルは、細胞の興奮性を調節するGPCRシグナル伝達経路における重要なエフェクターです。このことは、この化合物が、これらのチャネルとその様々な生理学的プロセスにおける役割に関する研究に潜在的に有用であることを意味します。
神経学的調査
GIRKチャネル活性化剤としての役割を考えると、この化合物は神経学的調査に使用できます。 GIRKチャネルは、疼痛知覚、てんかん、報酬/依存性、不安など、多くの神経学的プロセスおよび障害に関与しています 。そのため、この化合物はこれらの状態の研究や、潜在的に新しい治療法の開発に使用できます。
心臓研究
GIRKチャネルは、心拍数の調節にも重要な役割を果たしています 。そのため、この化合物は、心臓研究で、心拍数調節の研究や、潜在的に心臓関連疾患に対する新しい治療法の開発に使用できます。
内分泌研究
GIRKチャネルの一つであるGIRK1は、心臓や内分泌組織など、末梢の多くの部位で発現しています 。そのため、この化合物は、内分泌研究で、内分泌機能におけるGIRKチャネルの役割の研究に使用できます。
薬物代謝および薬物動態(DMPK)研究
この化合物は、ティア1 DMPKアッセイで評価されています 。そのため、DMPK研究で、その代謝安定性やその他の薬物動態的特性を理解するために使用できます。
抗菌研究
この特定の化合物には直接関連していませんが、他のチオフェン誘導体は、特定の生物に対する阻害効果を示しています 。そのため、この化合物は潜在的に抗菌研究に使用できます。
作用機序
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by this compound affects several biochemical pathways. GIRK channels are involved in numerous physiological processes and potential therapeutic targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator . It also exhibits improved metabolic stability over the prototypical urea-based compounds . These properties impact the compound’s bioavailability and effectiveness.
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific physiological context .
将来の方向性
生化学分析
Biochemical Properties
1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide plays a significant role in biochemical reactions by interacting with G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in G protein-coupled receptor (GPCR) signaling pathways, which modulate cellular excitability. The compound acts as an activator of GIRK1/2 channels, enhancing their activity and influencing the flow of potassium ions across the cell membrane . This interaction is crucial for maintaining cellular homeostasis and regulating various physiological processes.
Cellular Effects
1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide affects various types of cells by modulating cell signaling pathways, gene expression, and cellular metabolism. By activating GIRK1/2 channels, the compound influences the membrane potential and excitability of neurons and other excitable cells . This modulation can impact neurotransmitter release, synaptic plasticity, and overall neuronal communication. Additionally, the compound may affect gene expression by altering the activity of transcription factors and other regulatory proteins involved in cellular metabolism and signaling.
Molecular Mechanism
The molecular mechanism of 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide involves its binding to GIRK1/2 channels, leading to their activation . This binding enhances the flow of potassium ions through the channels, resulting in hyperpolarization of the cell membrane. The hyperpolarization reduces the likelihood of action potential generation, thereby modulating cellular excitability. The compound may also interact with other biomolecules, such as enzymes and proteins, to influence cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide have been observed to change over time. The compound exhibits good stability and metabolic stability, which allows for sustained activity in in vitro and in vivo studies . Long-term exposure to the compound may lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. The degradation of the compound over time can also impact its efficacy and potency.
Dosage Effects in Animal Models
The effects of 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively activates GIRK1/2 channels and modulates cellular excitability without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including disruptions in cellular homeostasis and potential damage to tissues. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by various enzymes, leading to the formation of metabolites that may retain some biological activity . These metabolic pathways can influence the compound’s overall efficacy and duration of action. Additionally, the compound may affect metabolic flux and metabolite levels, impacting cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes by specific transporters, allowing it to reach its target sites within cells . Once inside the cells, the compound may bind to proteins that facilitate its distribution to various cellular compartments. This distribution is crucial for the compound’s activity and effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of 1-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications may play a role in directing the compound to its subcellular destinations. The localization of the compound can influence its interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
1-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S2/c1-13-19-16(22(29)26-7-4-14(5-8-26)20(23)28)11-17(18-3-2-9-32-18)24-21(19)27(25-13)15-6-10-33(30,31)12-15/h2-3,9,11,14-15H,4-8,10,12H2,1H3,(H2,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWPAMPGVYIQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCC(CC4)C(=O)N)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-(4-chlorobenzyl)piperazin-1-yl)-6-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2512432.png)



![2-(4-(5-(3-methoxypropyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2512439.png)
![5-bromo-2-({1-[4-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyrimidine](/img/structure/B2512441.png)
![Ethyl 2-({[(4-methoxyphenyl)carbonyl]carbamothioyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2512444.png)
![5-Benzenesulfonyl-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2512445.png)
![1,1-Bis(4-chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanol](/img/structure/B2512446.png)
![2,4-DIETHYL 5-[(2Z)-2-{1-[(3-METHOXYPHENYL)CARBAMOYL]-2-(4-NITROPHENYL)-2-OXOETHYLIDENE}HYDRAZIN-1-YL]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE](/img/structure/B2512447.png)
![2-[(2,5-Dimethylpyrazol-3-yl)methoxy]ethanamine;dihydrochloride](/img/structure/B2512448.png)
![{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2512450.png)
![4-Methyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2512451.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2512453.png)
